molecular formula C24H24FN5O2 B2809989 N-cyclopentyl-3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide CAS No. 902961-15-3

N-cyclopentyl-3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

Cat. No. B2809989
M. Wt: 433.487
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cyclopentyl-3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide” is a complex organic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Scientific Research Applications

Anticancer Activity

The synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives has been explored for their potential anticancer activity. A study reported the synthesis of various derivatives showing significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting the structural requirements essential for anticancer activity. These compounds were evaluated using the MTT cell viability method, with some showing moderate to significant cytotoxic effects (B. N. Reddy et al., 2015).

Antihistaminic Agents

Another research focus for these derivatives involves their potential as H1-antihistaminic agents. Novel 1-substituted-4-(2-methylphenyl)-4 H -[1,2,4]triazolo[4,3- a ]quinazolin-5-ones were synthesized and tested for in vivo H1-antihistaminic activity. These compounds showed significant protection against histamine-induced bronchospasm in guinea pigs, with minimal sedation effects compared to traditional antihistamines, suggesting their potential as new H1-antihistaminic agents (V. Alagarsamy et al., 2008).

Antimicrobial Activity

The search for novel antimicrobial agents led to the synthesis of quinazolinone derivatives fused with triazole, triazine, and tetrazine rings. These compounds exhibited significant antimicrobial activity against both gram-negative and gram-positive bacteria, as well as fungi. This research underlines the potential of these derivatives in addressing the challenge of microbial resistance to conventional antibiotics (S. Pandey et al., 2009).

Future Directions

The future directions for this compound could involve further investigations into its biological activities. Triazole compounds are known for their versatile biological activities and are present in a number of drug classes . Therefore, this compound could potentially be explored for its therapeutic potentials.

properties

IUPAC Name

N-cyclopentyl-3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O2/c25-17-11-9-16(10-12-17)15-29-23(32)19-7-3-4-8-20(19)30-21(27-28-24(29)30)13-14-22(31)26-18-5-1-2-6-18/h3-4,7-12,18H,1-2,5-6,13-15H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIONWLQBJSOQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

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